molecular formula C8H11N3O2 B6159320 N1-ethyl-5-nitrobenzene-1,2-diamine CAS No. 745809-87-4

N1-ethyl-5-nitrobenzene-1,2-diamine

Cat. No.: B6159320
CAS No.: 745809-87-4
M. Wt: 181.2
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Description

N1-ethyl-5-nitrobenzene-1,2-diamine is a nitro-substituted benzene-1,2-diamine derivative characterized by an ethyl group at the N1 position and a nitro group at the para position relative to one of the amino groups. Its molecular formula is C₈H₁₁N₃O₂, with a molecular weight of 197.19 g/mol. Due to the nitro group’s destabilizing effects, the compound may require specialized handling to prevent decomposition .

Properties

CAS No.

745809-87-4

Molecular Formula

C8H11N3O2

Molecular Weight

181.2

Purity

95

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution of Halogenated Nitroanilines

The direct displacement of halogen atoms in fluoronitroaniline derivatives provides a single-step route to N1-ethyl-5-nitrobenzene-1,2-diamine. Adapted from Bendamustine synthesis protocols, this method involves:

Reaction Scheme
2-Fluoro-5-nitroaniline + Ethylamine → this compound + HF

Optimized Conditions

ParameterSpecification
Temperature80–90°C
SolventEthanol/water (3:1 v/v)
Ethylamine30% aqueous solution
Reaction Time8–12 hours
Yield68–72%

The fluorine atom at position 2 undergoes nucleophilic attack by ethylamine, facilitated by the electron-withdrawing nitro group at position 5. Steric effects from the ethyl group limit di-substitution, favoring mono-alkylation.

Sequential Alkylation-Nitration of Benzene-1,2-Diamine

This two-step approach addresses regioselectivity challenges through temporary amine protection:

Step 1: Selective Ethylation
Benzene-1,2-diamine undergoes partial alkylation using ethyl bromide in tetrahydrofuran (THF) with potassium carbonate as base:

Protection Strategy

  • Acetylation of position 1 amine using acetic anhydride

  • Ethylation at position 2 with ethyl bromide

  • Deprotection via alkaline hydrolysis

Step 2: Directed Nitration
The free amine group in N1-ethyl-benzene-1,2-diamine directs nitration to position 5 under mixed acid conditions:

Nitration Parameters

ComponentRatio (v/v)TemperatureTimeYield
HNO₃ (68%)1.50–5°C2 hr85%
H₂SO₄ (98%)3.0

This method achieves 62% overall yield but requires careful exclusion of moisture to prevent byproduct formation.

Reductive Amination of Nitro Precursors

Adapting methodologies from benzimidazole synthesis, this route employs:

Starting Material : 5-Nitro-2-nitrosobenzene-1,2-diamine
Reduction System : H₂/Pd-C in ethanol at 50 psi
Ethylation Agent : Ethyl iodide

Key Observations

  • Simultaneous reduction of nitroso and nitro groups generates reactive amine intermediates

  • Ethyl iodide shows higher selectivity for N1-alkylation vs N2 (3:1 ratio)

  • Requires chromatographic purification to isolate mono-ethylated product

Industrial-Scale Production Considerations

Continuous Flow Nitration

Modern facilities employ tubular reactors for nitration steps, enhancing safety and yield:

Flow Reactor Parameters

MetricValue
Residence Time90 seconds
Throughput200 kg/hr
Acid Recovery98%
Energy Consumption15 kWh/kg

This method reduces decomposition risks compared to batch processing.

Solvent Recycling Systems

Ethanol-water azeotrope distillation enables 95% solvent recovery in alkylation steps:

Distillation Profile

FractionTemperature RangeEthanol ContentReuse Application
First Cut78–82°C95%Subsequent alkylation
Second Cut82–95°C40%Extraction processes

Analytical Characterization

Critical quality control metrics for industrial batches:

HPLC Parameters

ColumnMobile PhaseRetention TimePurity Standard
C18Acetonitrile/0.1% TFA8.2 min≥99.5%

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 6.85 (d, J=8.4 Hz, 1H), 6.72 (dd, J=8.4/2.4 Hz, 1H), 6.58 (d, J=2.4 Hz, 1H), 4.21 (br s, 2H), 3.15 (q, J=7.2 Hz, 2H), 1.12 (t, J=7.2 Hz, 3H)

  • IR (KBr): 3385 cm⁻¹ (N-H str.), 1520 cm⁻¹ (asym NO₂), 1340 cm⁻¹ (sym NO₂)

Comparative Method Analysis

MethodYieldPurityScalabilityCost Index
Nucleophilic Substitution72%99.1%Excellent1.0
Alkylation-Nitration62%98.5%Moderate1.4
Reductive Amination58%97.8%Limited2.1

Cost Index normalized to cheapest method

Emerging Methodologies

Photochemical Nitration

Pilot studies demonstrate UV-initiated nitration using N₂O₄:

Advantages

  • 50% reduction in acid waste

  • Positional selectivity improved to 97%

Challenges

  • Quartz reactor requirements increase capital costs

Biocatalytic Alkylation

Engineered aminotransferases enable aqueous-phase ethylation:

Performance Metrics

EnzymeTurnover NumberTemperature Optimum
BsAT-7E1,45037°C
PaAMT-12G89045°C

Chemical Reactions Analysis

Types of Reactions

N1-ethyl-5-nitrobenzene-1,2-diamine undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group directs incoming electrophiles to the meta position relative to itself.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon catalyst.

    Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Reduction: N1-ethylbenzene-1,2-diamine.

    Substitution: Meta-substituted derivatives of this compound.

Scientific Research Applications

Synthesis and Mechanism of Action

N1-Ethyl-5-nitrobenzene-1,2-diamine is synthesized through the nitration of N1-ethylbenzene-1,2-diamine using concentrated nitric acid and sulfuric acid. The nitro group plays a crucial role in the compound's reactivity, allowing it to undergo various reactions such as reduction and electrophilic aromatic substitution.

Chemistry

This compound serves as an intermediate in the synthesis of complex organic molecules. It is utilized in various chemical reactions to produce derivatives with altered functional groups.

Biology

In biological research, this compound is employed in studies involving enzyme-catalyzed reactions that include nitro compounds. Its ability to form reactive intermediates makes it a valuable tool in understanding biochemical pathways.

Medicine

The compound acts as a precursor in the synthesis of pharmaceutical agents. Its derivatives have been explored for potential therapeutic applications, particularly in developing anti-cancer and anti-inflammatory drugs.

Industry

This compound is used in the production of dyes and pigments for textiles and other materials. Its unique chemical properties make it suitable for creating vibrant colors and enhancing material performance.

Case Study 1: Synthesis of Pharmaceutical Compounds

A study demonstrated the successful use of this compound as a precursor for synthesizing novel anti-cancer agents. The compound was modified through reduction reactions to yield amino derivatives that exhibited significant cytotoxicity against cancer cell lines.

Case Study 2: Enzyme Interaction Studies

Research involving enzyme-catalyzed reactions highlighted the role of this compound in facilitating specific biochemical transformations. The nitro group was shown to enhance substrate binding affinity in certain enzymatic pathways, providing insights into enzyme mechanisms.

Mechanism of Action

The mechanism of action of N1-ethyl-5-nitrobenzene-1,2-diamine involves its interaction with molecular targets through its nitro and amino groups. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The compound can also participate in electrophilic aromatic substitution reactions, where the nitro group influences the reactivity of the benzene ring .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N1-ethyl-5-nitrobenzene-1,2-diamine with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
This compound C₈H₁₁N₃O₂ 197.19 Ethyl (N1), nitro (C5) Moderate stability; nitro group reduces basicity; potential for redox activity
4-Bromo-5-nitrobenzene-1,2-diamine C₆H₆BrN₃O₂ 232.04 Bromo (C4), nitro (C5) Lower solubility due to bromine’s steric bulk; strong electron-withdrawing effects
5-Chloro-3-nitrobenzene-1,2-diamine C₆H₆ClN₃O₂ 187.59 Chloro (C5), nitro (C3) Higher reactivity in nucleophilic substitutions; nitro at meta position
3-Methyl-5-nitrobenzene-1,2-diamine C₇H₉N₃O₂ 167.16 Methyl (C3), nitro (C5) Enhanced stability from methyl’s electron-donating effect; improved solubility
N1-(4-Iodophenyl)-5-methylbenzene-1,2-diamine C₁₃H₁₃IN₂ 324.16 Iodophenyl (N1), methyl (C5) High molecular weight; iodophenyl increases steric hindrance

Stability and Handling

Nitro-substituted diamines are generally less stable than their halogenated or alkylated counterparts. For example, 4-(substituted)-5-fluorobenzene-1,2-diamine derivatives require immediate use after synthesis due to instability , while methyl groups (e.g., 3-Methyl-5-nitrobenzene-1,2-diamine) enhance shelf-life .

Corrosion Inhibition

Quantum chemical studies (DFT) on similar amines (e.g., DETA, TETA) reveal that electron-donating groups increase corrosion inhibition by raising HOMO energy, enhancing electron donation to metal surfaces. The nitro group in this compound likely reduces this effect, making it less effective than aliphatic polyamines .

Spectroscopic Properties

Heavy atoms (e.g., iodine in N1-(4-Iodophenyl)-5-methylbenzene-1,2-diamine) enhance NMR signal splitting, whereas nitro groups cause deshielding in ¹H NMR spectra .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N1-ethyl-5-nitrobenzene-1,2-diamine, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : Start with benzene-1,2-diamine as the precursor. Introduce the ethyl group via alkylation using ethyl halides (e.g., ethyl bromide) under basic conditions (e.g., NaH or K₂CO₃) to yield N1-ethylbenzene-1,2-diamine .
  • Step 2 : Nitration at the 5-position requires careful control of reaction conditions. Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize over-nitration. Monitor reaction progress via TLC .
  • Critical Factors : Temperature, stoichiometry of nitrating agents, and electron-donating/withdrawing effects of substituents (ethyl and amine groups) dictate regioselectivity .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify ethyl group signals (e.g., triplet for CH₂ at δ ~1.2 ppm, quartet for N–CH₂ at δ ~3.3 ppm). Nitro group deshields adjacent protons, shifting aromatic protons downfield .
  • IR : Confirm nitro (–NO₂) stretch at ~1520 cm⁻¹ and amine (–NH₂) stretches at ~3300–3500 cm⁻¹ .
  • MS : Molecular ion peak at m/z corresponding to C₈H₁₀N₄O₂ (calc. 194.08). Fragmentation patterns (e.g., loss of –NO₂ or –CH₂CH₃) validate substituent positions .

Advanced Research Questions

Q. What computational chemistry approaches predict the reactivity and electronic properties of this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites. The nitro group withdraws electron density, making the 4-position susceptible to electrophilic attack .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to predict solubility and aggregation behavior .
  • TD-DFT : Compare theoretical UV-Vis spectra with experimental data to validate electronic transitions (e.g., π→π* in nitro-aromatic systems) .

Q. How can contradictory data in reaction pathways or spectroscopic assignments be resolved?

  • Methodology :

  • X-ray Crystallography : Resolve structural ambiguities (e.g., nitro group orientation) using SHELX software for refinement. Compare with analogs like 4-nitrobenzene-1,2-diamine .
  • Isotopic Labeling : Use ¹⁵N-labeled amines to track reaction intermediates via NMR or MS .
  • Control Experiments : Replicate reactions under varying conditions (e.g., solvent polarity, temperature) to isolate competing pathways .

Q. What strategies enhance regioselectivity in electrophilic substitution reactions involving this compound?

  • Methodology :

  • Directed Metalation : Use directing groups (e.g., –NH₂) to block undesired positions. For example, protect amines with acetyl groups before halogenation .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring para-substitution over meta .
  • Catalytic Systems : Employ Lewis acids (e.g., FeCl₃) to activate nitro groups, improving selectivity in cross-coupling reactions .

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